

G-5555 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *G-5555 hydrochloride*

Cat. No.: *B10800128*

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CAS Number: 1648863-90-4

Molecular Formula: $C_{25}H_{25}ClN_6O_3 \cdot HCl$

Molecular Weight: 529.42 g/mol

Introduction

G-5555 hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of the Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.^[1] These serine/threonine kinases are crucial downstream effectors of the Rho GTPases, Rac1 and Cdc42, and are implicated in a variety of fundamental cellular processes such as cell proliferation, survival, motility, and cytoskeletal dynamics.^{[2][3]} Dysregulation of the PAK signaling pathway is frequently observed in various human cancers, making it an attractive target for therapeutic intervention.^{[2][4]} G-5555 was developed as a next-generation inhibitor with improved potency, selectivity, and pharmacokinetic properties, including reduced off-target effects on the hERG channel, a common liability in kinase inhibitors.^{[5][6]} This technical guide provides a comprehensive overview of **G-5555 hydrochloride** for researchers, scientists, and drug development professionals.

Physicochemical Properties

G-5555 hydrochloride is a solid substance with defined solubility in various solvents, which is a critical consideration for in vitro and in vivo experimental design.

Property	Value
Molecular Formula	C ₂₅ H ₂₅ ClN ₆ O ₃ ·HCl
Molecular Weight	529.42 g/mol
Appearance	Solid
Purity	≥98%
Solubility	DMSO: ≥170 mg/mL[7] 1 eq. HCl: Soluble to 100 mM Water: 16.67 mg/mL (Sonication recommended)[4] DMF: 25 mg/ml[1]
Storage	Store at -20°C

Biological Activity and Selectivity

G-5555 is a high-affinity inhibitor of Group I PAKs, demonstrating significant potency for its primary target, PAK1.[1] Its selectivity has been rigorously evaluated against a broad panel of kinases, revealing a highly specific inhibition profile.

Inhibitory Potency

Target	K _i (nM)	IC ₅₀ (nM)	Notes
PAK1	3.7[8]	-	High-affinity binding.
PAK2	11[8]	11[8]	Potent inhibition of another Group I PAK member.
pMEK (cellular)	-	69[1]	Demonstrates target engagement in a cellular context.[1]

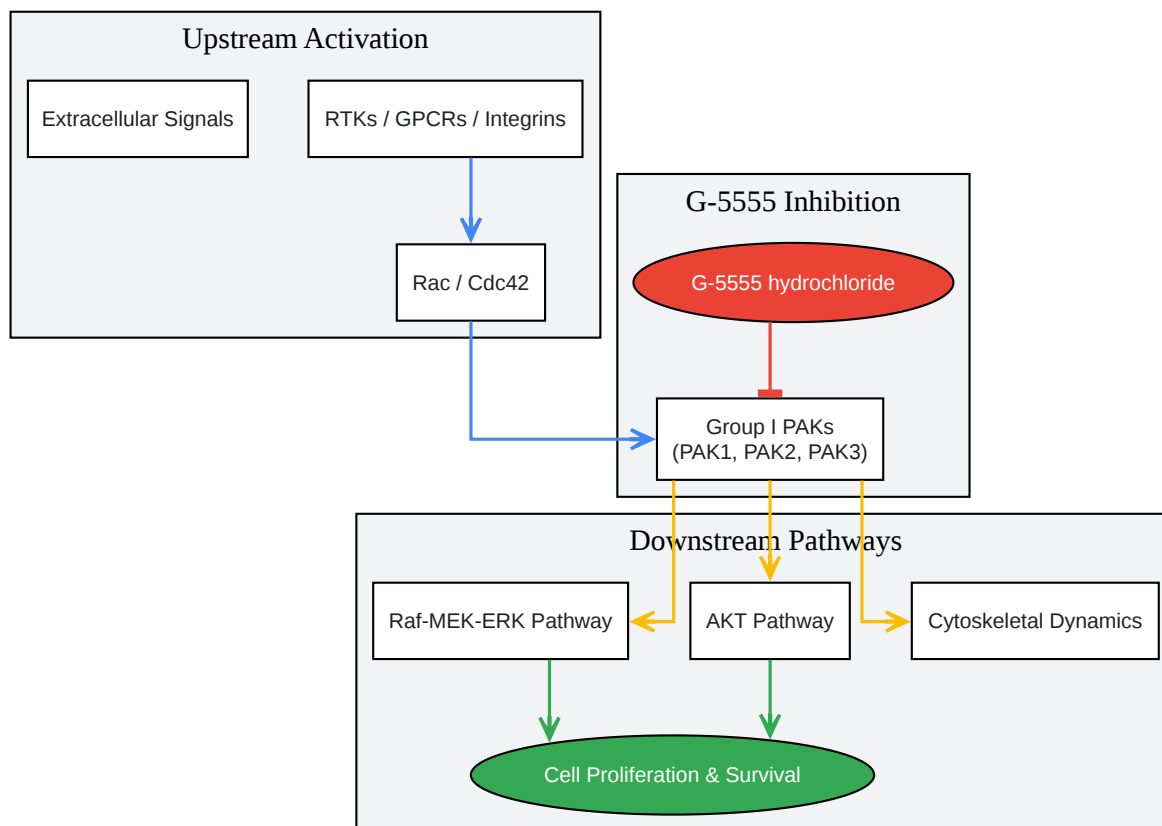
Kinase Selectivity Profile

In a comprehensive screen against 235 kinases, G-5555 displayed exceptional selectivity. At a concentration of 0.1 μM , it inhibited only eight other kinases by more than 70%, in addition to PAK1.[8] This high degree of selectivity minimizes the potential for off-target effects in experimental systems.

Off-Target Kinase	IC ₅₀ (nM)
SIK2	9[8]
KHS1	10[8]
MST4	20[8]
YSK1	34[8]
MST3	43[8]
Lck	52[8]
PAK3	>70% inh.
hERG Channel	>10 μM

Mechanism of Action and Signaling Pathway

G-5555 exerts its biological effects by inhibiting the kinase activity of Group I PAKs. These kinases are key nodes in signaling pathways that are activated by extracellular signals and regulate a multitude of cellular functions.[9] The primary upstream activators of PAKs are the Rho GTPases, Rac and Cdc42.[3] Upon activation, PAKs phosphorylate a wide array of downstream substrates, influencing pathways such as the Raf-MEK-ERK (MAPK) and AKT signaling cascades, which are critical for cell proliferation and survival.[10] G-5555 has been shown to inhibit the phosphorylation of MEK1 at serine 298, a known downstream substrate of PAK1/2, in a dose-dependent manner.[8]



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Caption: Simplified PAK signaling pathway showing upstream activators, core inhibition by G-5555, and downstream effectors.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of **G-5555 hydrochloride**.

Biochemical Kinase Inhibition Assay (FRET-based)

This assay determines the direct inhibitory activity of G-5555 against purified PAK enzymes.

- **Reaction Setup:** In a 384-well plate, prepare a 10 μ L reaction mixture containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM $MgCl_2$, 1 mM EGTA, 2 μ M of a FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein), and the purified PAK enzyme (e.g., 20 pM PAK1).[11]
- **Inhibitor Addition:** Add serially diluted **G-5555 hydrochloride** to the reaction mixture and pre-incubate for 10 minutes at 22°C.[11]
- **Reaction Initiation:** Start the kinase reaction by adding ATP to a final concentration appropriate for the specific PAK isoform (e.g., 40 μ M for PAK1).[11]
- **Detection:** Incubate the reaction for a specified time (e.g., 60 minutes). Measure the fluorescence emission at 445 nm and 520 nm with an excitation wavelength of 400 nm. The ratio of these emissions is used to determine the extent of substrate phosphorylation.[11]
- **Data Analysis:** Calculate the percentage of enzyme inhibition for each G-5555 concentration. Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (pMEK Assay)

This assay confirms the ability of G-5555 to inhibit PAK1/2 in a cellular context by measuring the phosphorylation of the downstream substrate MEK1.

- **Cell Culture:** Plate and grow cancer cells (e.g., EBC-1 non-small cell lung cancer cells) to 70-80% confluency in the appropriate growth medium.[11]
- **Compound Treatment:** Treat the cells with various concentrations of **G-5555 hydrochloride** for a specified duration (e.g., 24 hours).[11]
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
- **Western Blotting:**
 - Determine the protein concentration of the cell lysates.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

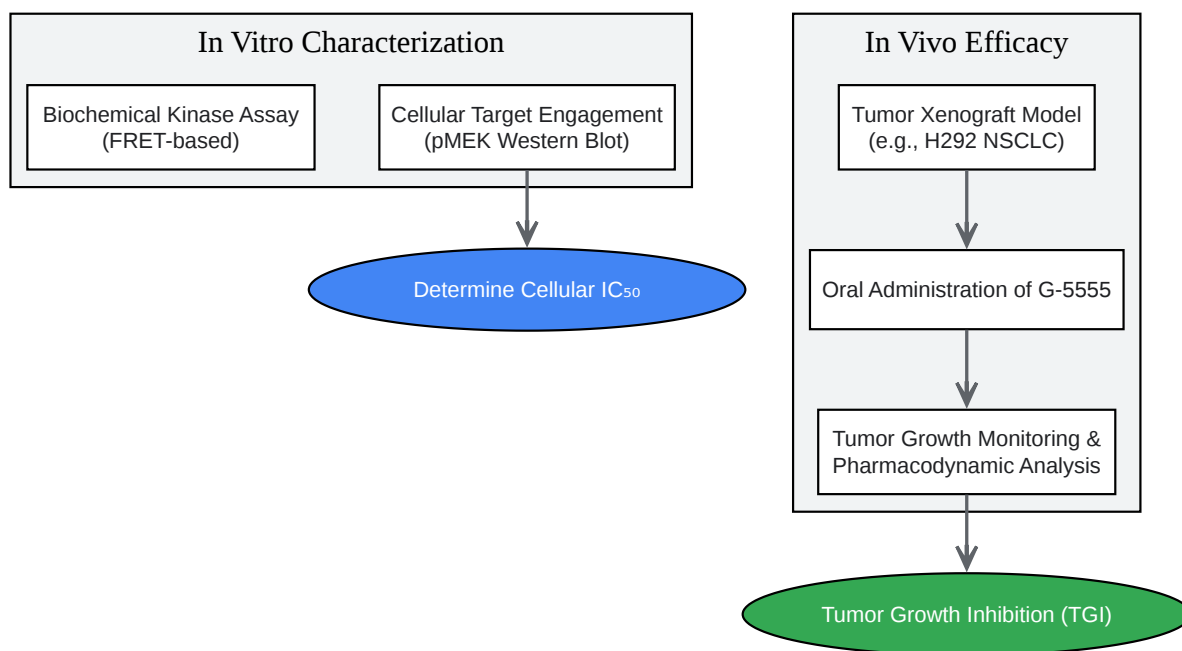
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific for phosphorylated MEK (S298) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]
- Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize them to a loading control (e.g., total MEK or GAPDH) to determine the concentration-dependent inhibition of MEK phosphorylation and calculate the cellular IC₅₀. [11]

In Vivo Xenograft Study

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of G-5555 in a mouse xenograft model.

- Cell Culture and Implantation:
 - Culture a suitable cancer cell line (e.g., H292 non-small cell lung cancer or MDA-MB-175 breast cancer) under standard conditions.[8][12]
 - Harvest the cells and resuspend them in a sterile medium, often mixed with Matrigel.[12]
 - Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice.[12]
- Tumor Growth and Randomization:
 - Monitor the mice for tumor formation.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
- Compound Formulation and Administration:

- Formulate **G-5555 hydrochloride** in a suitable vehicle for oral administration (e.g., oral suspension).[13]
- Administer the compound orally at the desired dose and schedule (e.g., 25 mg/kg, twice daily).[8]
- Monitoring and Data Collection:
 - Measure tumor volume using calipers at regular intervals.
 - Monitor the body weight of the mice as an indicator of toxicity.[14]
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and harvest the tumors.
 - Analyze the tumors for pharmacodynamic markers (e.g., pMEK levels) by western blotting or immunohistochemistry.
 - Calculate the tumor growth inhibition for the treatment group compared to the vehicle control group.[11]



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Caption: General experimental workflow for the characterization of **G-5555 hydrochloride**.

Pharmacokinetics

G-5555 hydrochloride exhibits favorable pharmacokinetic properties, including good oral bioavailability, which is a significant advantage for in vivo studies and potential clinical development.

Parameter	Value
Oral Bioavailability (F)	80% ^[8]
Blood Clearance	Low ^[8]
Half-life	Acceptable ^[8]
Oral Exposure (AUC)	30 $\mu\text{M}\cdot\text{h}$ ^[8]

Conclusion

G-5555 hydrochloride is a highly potent, selective, and orally bioavailable inhibitor of Group I PAKs. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable tool for investigating the role of PAK signaling in cancer and other diseases. The detailed protocols and data presented in this guide are intended to facilitate the effective use of G-5555 in preclinical research and drug discovery programs.

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